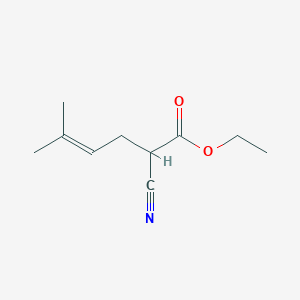

Ethyl 2-cyano-5-methylhex-4-enoate

Description

Ethyl 2-cyano-5-methylhex-4-enoate is a substituted ester featuring a cyano group at the C2 position and a methyl-substituted hexene backbone. This compound is of interest in organic synthesis due to its dual functional groups: the electron-withdrawing cyano group enhances reactivity in conjugate additions or cyclization reactions, while the ester moiety provides versatility in further derivatization. Its structure combines α,β-unsaturation with steric hindrance from the methyl group, influencing both its physical properties (e.g., solubility, boiling point) and chemical behavior.

Properties

CAS No. |

50765-99-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 2-cyano-5-methylhex-4-enoate |

InChI |

InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h5,9H,4,6H2,1-3H3 |

InChI Key |

DSKKYARYIMJISV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of isovaleraldehyde with methyl cyanoacetate in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-5-methylhex-4-enoate may involve more scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-methylhex-4-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Ethyl 2-cyano-5-methylhex-4-enoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-5-methylhex-4-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of various products and intermediates that exert specific effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 2-cyano-5-methylhex-4-enoate, comparisons are drawn with analogous esters and cyano-substituted alkenes. Key compounds include:

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

This compound (CCDC 1901024) shares ester functionalities but differs in backbone structure and substituents. Its pent-2-ynoate backbone includes a triple bond and bulky diphenyl groups, which reduce conformational flexibility compared to the hexene chain in the target compound. The ethoxycarbonyloxy group introduces additional steric and electronic effects, making it less reactive in nucleophilic additions but more stable toward hydrolysis .

Ethyl Palmitate

A simpler ester lacking unsaturated or cyano groups, ethyl palmitate is biologically relevant (e.g., insect antennal responses) . Its linear alkyl chain results in lower polarity and higher hydrophobicity compared to Ethyl 2-cyano-5-methylhex-4-enoate. This difference impacts solubility in polar solvents and reactivity in acid/base-mediated reactions.

2-Phenylethanol and Linalool

Key Research Findings

- Synthetic Utility: Ethyl 2-cyano-5-methylhex-4-enoate’s α,β-unsaturated ester is ideal for Michael additions or Diels-Alder reactions. The cyano group can act as a directing group in metal-catalyzed couplings, a feature absent in bulkier analogs like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

- Stability: The methyl group at C5 reduces steric strain compared to diphenyl-substituted analogs, enhancing thermal stability. However, the cyano group increases susceptibility to hydrolysis under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.